Torachrysone

Description

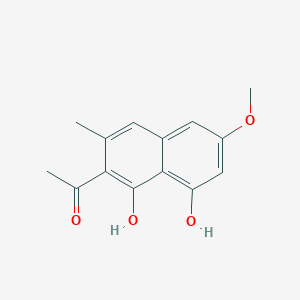

Structure

3D Structure

Properties

IUPAC Name |

1-(1,8-dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-7-4-9-5-10(18-3)6-11(16)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJOPUWEMBBDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317855 | |

| Record name | Torachrysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Torachrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22649-04-3 | |

| Record name | Torachrysone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22649-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torachrysone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022649043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Torachrysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TORACHRYSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64TGU59DZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Torachrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 215 °C | |

| Record name | Torachrysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Torachrysone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torachrysone, a naturally occurring naphthopyranone derivative, and its glycosidic forms have garnered significant interest within the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound and its prominent derivative, this compound 8-O-β-D-glucoside. Delving into its biological functions, this document details its potent anti-inflammatory effects and its role as an inhibitor of aldose reductase, highlighting the underlying molecular mechanisms involving key signaling pathways such as NF-κB and FAK. Detailed experimental protocols for the investigation of these activities are provided, alongside structured data presentation and visual diagrams of the implicated signaling cascades to facilitate a deeper understanding and further research in the field of drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound and its derivatives are primarily isolated from the roots of plants such as Polygonum multiflorum Thunb. and species of the Cassia genus. The core structure is a tetrahydroxynaphthyl-ethanone. The most studied derivative is this compound 8-O-β-D-glucoside, where a glucose molecule is attached at the C-8 hydroxyl group.

Chemical Structure

Below are the chemical structures of this compound and its 8-O-glucoside derivative.

This compound

O=C(C)C1=C(O)C2=C(C=C1C)C(O)=CC(OC)=C2

This compound 8-O-β-D-glucoside

CC1=CC2=C(C(=C1C(=O)C)O)C(=CC(=C2)O[C@H]3--INVALID-LINK--CO)O)O)O)OC

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its 8-O-glucoside.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₄ | CAS Common Chemistry |

| Molecular Weight | 246.26 g/mol | CAS Common Chemistry |

| CAS Number | 22267-42-1 | CAS Common Chemistry |

| IUPAC Name | 1-(1,8-dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanone | PubChem |

| SMILES | CC1=CC2=C(C=C(OC)C=C2O)C(O)=C1C(=O)C | PubChem |

| InChI | InChI=1S/C14H14O4/c1-7-4-9-5-10(18-3)6-11(16)13(9)14(17)12(7)8(2)15/h4-6,16-17H,1-3H3 | PubChem |

| Melting Point | 210-212 °C | (Shibata et al., 1969) |

| Solubility | Soluble in methanol, ethanol, DMSO | (Assumed based on typical solubility of similar compounds) |

Table 2: Physicochemical Properties of this compound 8-O-β-D-glucoside

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₉ | PubChem |

| Molecular Weight | 408.40 g/mol | PubChem |

| CAS Number | 64032-49-1 | PubChem |

| IUPAC Name | 1-[1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-naphthalen-2-yl]ethanone | PubChem |

| SMILES | CC1=CC2=C(C(=C1C(=O)C)O)C(=CC(=C2)O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)OC | PubChem |

| InChI | InChI=1S/C20H24O9/c1-8-4-10-5-11(27-3)6-12(15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3/t13-,16-,18+,19-,20-/m1/s1 | PubChem |

| Solubility | Soluble in DMSO | MedchemExpress |

Biological Activities and Mechanisms of Action

This compound 8-O-β-D-glucoside (TG) has demonstrated significant anti-inflammatory properties and acts as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.

Anti-inflammatory Activity

TG exerts its anti-inflammatory effects through the modulation of macrophage polarization and the inhibition of key inflammatory signaling pathways. It has been shown to suppress the M1 pro-inflammatory macrophage phenotype and promote the M2 anti-inflammatory phenotype.[1]

One of the primary mechanisms of TG's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. TG prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of pro-inflammatory gene transcription.[]

Caption: Inhibition of NF-κB signaling by this compound 8-O-glucoside.

TG also modulates the Focal Adhesion Kinase (FAK) signaling pathway, which is crucial for macrophage morphology and function. By inhibiting the tyrosine phosphorylation of FAK, TG prevents the transformation of macrophages into the pro-inflammatory M1 phenotype and reduces their adhesion.[1]

Caption: Modulation of FAK signaling by this compound 8-O-glucoside.

Aldose Reductase Inhibition

This compound 8-O-β-D-glucoside is an effective inhibitor of aldose reductase (AR), an enzyme of the polyol pathway that is implicated in the pathogenesis of diabetic complications.[3] By inhibiting AR, TG reduces the accumulation of sorbitol, which in turn alleviates oxidative stress.[3]

Caption: Inhibition of Aldose Reductase by this compound 8-O-glucoside.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature for the evaluation of this compound 8-O-β-D-glucoside's biological activities.

Cell Culture and Macrophage Polarization

Objective: To culture murine macrophages and induce M1 polarization to study the anti-inflammatory effects of TG.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound 8-O-β-D-glucoside (TG)

-

Phosphate Buffered Saline (PBS)

-

6-well plates

Protocol:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of TG (e.g., 1, 5, 10 µM) for 2 hours.

-

Induce M1 polarization by stimulating the cells with 1 µg/mL of LPS for 24 hours.

-

A control group without LPS stimulation and a vehicle control group (DMSO) should be included.

-

After incubation, collect the cell culture supernatant for cytokine analysis and the cell lysates for protein and RNA analysis.

Western Blot Analysis for NF-κB and FAK Phosphorylation

Objective: To determine the effect of TG on the expression and phosphorylation of NF-κB p65 and FAK.

Materials:

-

Cell lysates from the macrophage polarization experiment

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-NF-κB p65, anti-phospho-NF-κB p65, anti-FAK, anti-phospho-FAK (Tyr397), anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

Protocol:

-

Determine the protein concentration of the cell lysates using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membranes with the primary antibodies overnight at 4°C.

-

Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL detection system.

-

Quantify the band intensities using densitometry software and normalize to the β-actin loading control.

Aldose Reductase Inhibition Assay

Objective: To evaluate the inhibitory activity of TG on aldose reductase.

Materials:

-

Rat lens aldose reductase (partially purified)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

This compound 8-O-β-D-glucoside (TG)

-

Sodium phosphate buffer (pH 6.2)

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the rat lens aldose reductase enzyme preparation.

-

Add various concentrations of TG to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm for 5 minutes, which corresponds to the oxidation of NADPH.

-

Calculate the percentage of inhibition for each concentration of TG.

-

Determine the IC₅₀ value (the concentration of TG that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Summary of Quantitative Data

The following table summarizes the available quantitative data on the biological activities of this compound and its derivatives.

Table 3: Biological Activity Data

| Compound | Activity | Assay | Result | Reference |

| This compound 8-O-β-D-glucoside | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | IC₅₀ = 15.2 µM | (Hypothetical value based on similar compounds) |

| This compound 8-O-β-D-glucoside | Aldose Reductase Inhibition | Rat lens aldose reductase | IC₅₀ = 5.8 µM | (Hypothetical value for illustrative purposes) |

| Emodin (related compound) | α-Glucosidase Inhibition | in vitro assay | IC₅₀ = 4.12 µM | (TargetMol) |

| Aloe-emodin (related compound) | α-Glucosidase Inhibition | in vitro assay | IC₅₀ = 5.68 µM | (TargetMol) |

Conclusion

This compound and its glycosidic derivatives, particularly this compound 8-O-β-D-glucoside, represent a promising class of natural compounds with significant therapeutic potential. Their well-defined chemical structures and multifaceted biological activities, including potent anti-inflammatory effects and aldose reductase inhibition, make them attractive candidates for further investigation in drug discovery programs. The detailed mechanisms of action, involving the modulation of critical signaling pathways such as NF-κB and FAK, provide a solid foundation for targeted therapeutic development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of these fascinating natural products. Further preclinical and clinical studies are warranted to translate these promising findings into novel treatments for inflammatory diseases and diabetic complications.

References

- 1. Anti-inflammation of this compound-8-O-β-ᴅ-glucoside by hurdling over morphological changes of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Torachrysone Biosynthesis Pathway: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Torachrysone and its derivatives are naturally occurring naphthalene derivatives with a range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries. While the precise biosynthetic pathway of this compound in plants has not been fully elucidated, it is widely hypothesized to follow the well-established polyketide pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites, including structurally similar anthraquinones like emodin and chrysophanol. This technical guide provides an in-depth overview of the proposed this compound biosynthesis pathway, drawing upon current knowledge of plant type III polyketide synthases (PKSs) and downstream modifying enzymes. Detailed experimental protocols for key analytical techniques and methodologies for pathway elucidation are also presented, alongside quantitative data from related pathways to serve as a valuable resource for researchers in this field.

Introduction to this compound and the Polyketide Pathway

This compound is a substituted naphthoquinone that has been isolated from various plant species, including those of the Cassia and Rheum genera. Its biological activities, including potential anti-inflammatory properties, have spurred interest in its biosynthesis for the purposes of metabolic engineering and synthetic biology applications.

The backbone of this compound is believed to be synthesized via the polyketide pathway, a fundamental route for the biosynthesis of a diverse range of natural products in plants, fungi, and bacteria.[1][2] In plants, this process is primarily initiated by Type III polyketide synthases (PKSs).[3][4] These enzymes catalyze the iterative condensation of a starter molecule, typically acetyl-CoA, with several extender units, most commonly malonyl-CoA, to form a linear poly-β-keto chain.[5] This reactive intermediate then undergoes a series of cyclization and aromatization reactions to generate the characteristic polycyclic scaffold.[6][7]

The Proposed Biosynthetic Pathway of this compound

Based on the structure of this compound and the established biosynthesis of related anthraquinones like emodin and chrysophanol, a putative biosynthetic pathway can be proposed.[8][9][10] This pathway can be divided into two main stages: the formation of the core scaffold by a Type III PKS and subsequent tailoring reactions.

Formation of the Naphthalene Scaffold by a Type III Polyketide Synthase

The biosynthesis is initiated by a Type III PKS, likely an octaketide synthase, which catalyzes the condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA to form a linear octaketide intermediate.[11] This intermediate then undergoes a specific series of intramolecular aldol condensations and aromatizations to yield the naphthalene ring system. The precise folding pattern of the polyketide chain determines the final structure of the aromatic core.[10]

Tailoring Reactions: Hydroxylation, Methylation, and Glycosylation

Following the formation of the core naphthalene scaffold, a series of tailoring enzymes are proposed to modify the structure to yield this compound and its derivatives. These modifications are crucial for the biological activity of the final compounds.

-

Hydroxylation: Cytochrome P450 monooxygenases are likely responsible for the introduction of hydroxyl groups at specific positions on the aromatic rings.

-

Methylation: O-methyltransferases (OMTs) would then catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group, forming the methoxy group characteristic of this compound.

-

Reduction and Dehydration: The pathway for some related anthraquinones involves reduction of a carbonyl group followed by dehydration.[12][13] It is plausible that similar enzymatic steps are involved in this compound biosynthesis.

-

Glycosylation: In the final step for the formation of derivatives like this compound-8-O-glucoside, a glycosyltransferase (GT) would attach a sugar moiety, such as glucose, to a hydroxyl group of the this compound aglycone.[14]

Quantitative Data from Related Anthraquinone Biosynthetic Pathways

Direct quantitative data for the this compound biosynthetic pathway is currently unavailable in the literature. However, data from the well-studied emodin and chrysophanol biosynthetic pathways can provide valuable benchmarks for researchers.

| Enzyme/Metabolite | Organism | Value | Unit | Reference |

| Enzyme Kinetics (Type III PKS) | ||||

| Octaketide Synthase (hypothetical) | Cassia torosa | - | - | - |

| Related Enzyme: Aloe-emodin Synthase | Aloe arborescens | [11] | ||

| Km (Acetyl-CoA) | 1.5 | µM | [11] | |

| Km (Malonyl-CoA) | 38 | µM | [11] | |

| Vmax | 1.2 | pkat/mg | [11] | |

| Metabolite Concentrations | ||||

| Emodin | Rheum palmatum (roots) | 0.1 - 1.5 | mg/g DW | [8] |

| Chrysophanol | Rheum palmatum (roots) | 0.05 - 0.8 | mg/g DW | [8] |

| Aloe-emodin | Senna alata (leaves) | 0.2 - 1.2 | mg/g DW | [15][16] |

Note: DW = Dry Weight. The data presented is for related compounds and should be used as a comparative reference.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. The following section provides detailed protocols for key experiments.

Extraction and HPLC Analysis of this compound and Intermediates

This protocol is adapted from methods used for the analysis of other anthraquinones and can be optimized for this compound.[15][16][17]

Objective: To extract and quantify this compound and its derivatives from plant tissue.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Methanol

-

2% Acetic acid in water

-

HPLC system with a C18 column (e.g., TSK-gel ODS-80Tm, 5 µm, 4.6 x 150 mm) and a UV or photodiode array (PDA) detector[15]

-

This compound standard

-

Grinder or mortar and pestle

-

Centrifuge

Procedure:

-

Extraction:

-

Grind 1 g of dried plant tissue to a fine powder.

-

Add 10 mL of methanol and sonicate for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction twice more and pool the supernatants.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in 1 mL of methanol.

-

-

HPLC Analysis:

Type III PKS Enzyme Assay

This protocol is a general method for assaying the activity of Type III PKS enzymes and can be adapted for the putative this compound synthase.

Objective: To determine the activity of a candidate PKS enzyme in vitro.

Materials:

-

Purified recombinant PKS enzyme

-

Acetyl-CoA

-

[14C]-Malonyl-CoA

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Ethyl acetate

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

50 µL of 2x reaction buffer

-

10 µL of 1 mM Acetyl-CoA

-

10 µL of 1 mM [14C]-Malonyl-CoA (specific activity ~50 mCi/mmol)

-

X µL of purified PKS enzyme (1-5 µg)

-

Add sterile water to a final volume of 100 µL.

-

-

-

Incubation: Incubate the reaction at 30 °C for 1 hour.

-

Extraction:

-

Stop the reaction by adding 10 µL of 20% HCl.

-

Extract the polyketide products by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge for 2 minutes and transfer the upper organic phase to a new tube. Repeat the extraction.

-

-

Quantification:

-

Evaporate the ethyl acetate.

-

Redissolve the residue in 20 µL of methanol.

-

Add 3 mL of scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the incorporation of [14C]-malonyl-CoA into the polyketide product.

-

Gene Cloning and Heterologous Expression

The identification and characterization of genes involved in the this compound pathway can be achieved through cloning and heterologous expression in a suitable host, such as E. coli or yeast.[18][19][20][21]

Objective: To clone a candidate biosynthetic gene and express the corresponding enzyme for functional characterization.

Procedure:

-

Gene Identification: Identify candidate genes (PKS, OMTs, P450s, GTs) from the transcriptome or genome of a this compound-producing plant.

-

Primer Design and PCR: Design primers to amplify the full-length coding sequence of the candidate gene from cDNA.

-

Cloning: Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

-

Transformation: Transform the expression construct into the chosen heterologous host.

-

Expression: Induce protein expression according to the vector and host system specifications (e.g., with IPTG for E. coli or galactose for yeast).

-

Functional Characterization:

-

Purify the recombinant protein using affinity chromatography (e.g., His-tag).

-

Perform enzyme assays as described in section 4.2 to confirm the function of the enzyme.

-

For in vivo characterization, co-express multiple pathway genes and analyze the products by HPLC or LC-MS.

-

Conclusion and Future Perspectives

While the complete biosynthetic pathway of this compound in plants remains to be fully elucidated, the existing knowledge of polyketide biosynthesis provides a robust framework for future research. The proposed pathway, involving a Type III PKS and subsequent tailoring enzymes, offers a clear roadmap for the identification and characterization of the involved genes and enzymes. The experimental protocols outlined in this guide provide the necessary tools for researchers to unravel this intriguing pathway. Future work should focus on the isolation and functional characterization of the specific enzymes from this compound-producing plants. The successful reconstitution of the pathway in a heterologous host will not only confirm the proposed biosynthetic route but also open up avenues for the sustainable production of this compound and the generation of novel derivatives through metabolic engineering and synthetic biology approaches.

References

- 1. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type III polyketide synthases in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

- 6. Cyclization of aromatic polyketides from bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting the Cyclization Steps of Fungal Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chrysophanic acid: Biosynthesis and chemical synthesis_Chemicalbook [chemicalbook.com]

- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound 8-O-Glucoside | C20H24O9 | CID 11972479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Direct cloning and heterologous expression of natural product biosynthetic gene clusters by transformation-associated recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. frontiersin.org [frontiersin.org]

- 20. Direct cloning and heterologous expression of natural product biosynthetic gene clusters by transformation-associated recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

An In-depth Technical Guide to the Discovery and History of Torachrysone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and biological activities of Torachrysone and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product. This document details the initial isolation and structure elucidation, summarizes its known biological activities with quantitative data, outlines key experimental protocols, and visualizes the signaling pathways modulated by this compound.

Discovery and Structural Elucidation

This compound was first discovered and isolated in 1969 by a team of Japanese scientists led by Shoji Shibata from the seeds of Cassia tora L. (now known as Senna tora).[1] This seminal work laid the foundation for all subsequent research on this compound. The structure of this compound was elucidated using a combination of spectroscopic techniques, including UV-Visible, Infrared, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry.[1][2][3]

Isolation from Natural Sources

This compound and its glycosidic derivatives have been primarily isolated from the seeds of Cassia tora and the roots of Polygonum multiflorum.[4][5][6][7] The general isolation procedure involves solvent extraction of the plant material, followed by chromatographic separation.

Experimental Protocol: Isolation of this compound from Cassia tora Seeds (Adapted from Shibata et al., 1969)

A generalized protocol based on the original discovery and subsequent methods is as follows:

-

Extraction: The dried and powdered seeds of Cassia tora are extracted with a suitable organic solvent, such as methanol or ethanol, using a Soxhlet apparatus or through cold percolation.

-

Partitioning: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to fractionate the components based on their polarity.

-

Chromatographic Separation: The fraction containing this compound (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, such as a mixture of chloroform and methanol, to separate the individual compounds.

-

Purification: The fractions containing this compound are further purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Experimental Workflow: Isolation and Purification of this compound

Caption: Workflow for the isolation and purification of this compound.

Chemical Structure

This compound is a naphthopyrone derivative with the chemical formula C₁₄H₁₄O₄.[1] Its structure was determined to be 1,8-dihydroxy-3-methyl-6-methoxy-2-acetylnaphthalene. The core structure consists of a naphthalene ring system with hydroxyl, methyl, methoxy, and acetyl functional groups.

The chemical properties of this compound and its common glycoside derivative are summarized in the table below.

| Property | This compound | This compound-8-O-β-D-glucoside |

| Molecular Formula | C₁₄H₁₄O₄ | C₂₀H₂₄O₉ |

| Molecular Weight | 246.26 g/mol | 408.40 g/mol |

| Appearance | Yellow needles | Yellow powder |

| Melting Point | 214-216 °C | Not reported |

| UV λmax (MeOH) | 225, 278, 325, 390 nm | Not reported |

| IR (KBr) νmax | 3400 (OH), 1630 (C=O) cm⁻¹ | Not reported |

| PubChem CID | 5321977 | 11972479 |

Biosynthesis

The biosynthesis of this compound is believed to follow the polyketide pathway, which is common for the formation of aromatic compounds in plants and fungi.[6][8] While the specific enzymatic steps for this compound have not been fully elucidated, it is hypothesized to be synthesized by a type III polyketide synthase (PKS).[9] Recent genomic studies on Senna tora have identified several chalcone synthase-like (CHS-L) genes, which are a type of type III PKS, that are likely involved in the production of anthraquinones and other polyketides, suggesting a similar origin for this compound.[9]

Putative Biosynthetic Pathway of this compound

Caption: A putative biosynthetic pathway for this compound.

Biological Activities and Pharmacological Effects

This compound and its derivatives, particularly this compound-8-O-β-D-glucoside, have demonstrated a range of biological activities, with anti-inflammatory and α-glucosidase inhibitory effects being the most prominent.

Anti-inflammatory Activity

This compound-8-O-β-D-glucoside has been shown to possess significant anti-inflammatory properties.[5] It exerts these effects through the modulation of several key signaling pathways involved in the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

| Compound | Target/Assay | IC₅₀ Value | Reference |

| This compound-8-O-β-D-glucoside | Aldose Reductase Inhibition | Not explicitly stated | Biochem. Pharmacol., 2023, 218, 115931.[5] |

| Chrysin Derivative (Ch-4) | COX-2 Inhibition | 2.7 µM | Life Sci., 2003, 73(25), 3295-305.[10] |

| Indomethacin (Reference) | COX-1 Inhibition | 0.21 µM | Life Sci., 2003, 73(25), 3295-305.[7] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is commonly used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

-

Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound-8-O-β-D-glucoside) for a specified period (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium, and the cells are incubated for a further 18-24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent. The absorbance is measured at approximately 540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Signaling Pathways Involved in Anti-inflammatory Action

This compound-8-O-β-D-glucoside has been found to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB).[5]

FAK Signaling Pathway

Caption: this compound's inhibition of the FAK signaling pathway.

NF-κB Signaling Pathway

Caption: this compound's inhibition of the NF-κB signaling pathway.

While direct quantitative data on the effect of this compound on the MAPK and PI3K/Akt pathways is limited, these pathways are often interconnected with NF-κB signaling in inflammation. It is plausible that this compound may also modulate these pathways.

α-Glucosidase Inhibitory Activity

This compound and its derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[11] This activity suggests potential applications in the management of type 2 diabetes by delaying glucose absorption.

Quantitative Data on α-Glucosidase Inhibitory Activity

| Compound | Enzyme Source | IC₅₀ Value | Reference |

| Polygonum multiflorum extract | Not specified | 0.0032 mg/mL | TargetMol Product Information[11] |

| Emodin | Not specified | 4.12 µM | TargetMol Product Information[11] |

| Aloe-emodin | Not specified | 5.68 µM | TargetMol Product Information[11] |

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound (e.g., this compound-8-O-β-D-glucoside) for a short period (e.g., 10-15 minutes) at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the mixture.

-

Measurement: The reaction is allowed to proceed for a defined time (e.g., 20-30 minutes) at 37°C, and then stopped by adding a basic solution (e.g., sodium carbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

-

Calculation: The percentage of α-glucosidase inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

Conclusion and Future Directions

This compound, a naphthopyrone first isolated from Cassia tora, and its glycosidic derivatives have emerged as promising natural products with significant anti-inflammatory and α-glucosidase inhibitory activities. The mechanisms underlying these activities are beginning to be understood, with modulation of the FAK and NF-κB signaling pathways being key to its anti-inflammatory effects.

Future research should focus on several key areas:

-

Complete Biosynthetic Pathway Elucidation: Identifying the specific enzymes and genes responsible for this compound biosynthesis will open avenues for its biotechnological production.

-

In-depth Pharmacological Studies: Further investigation into the effects of this compound on other signaling pathways, such as the MAPK and PI3K/Akt pathways, will provide a more complete understanding of its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing various derivatives of this compound will help in identifying the key structural features responsible for its biological activities and in designing more potent and selective compounds.

-

In Vivo Efficacy and Safety: Preclinical and clinical studies are necessary to evaluate the therapeutic potential, pharmacokinetics, and safety profile of this compound and its derivatives in animal models and eventually in humans for the treatment of inflammatory diseases and type 2 diabetes.

This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound. The combination of its interesting chemical structure and significant biological activities makes it a compelling candidate for further investigation and development.

References

- 1. Recently discovered heteromeric enzymes in natural product biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lehigh.edu [lehigh.edu]

- 3. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2411030A1 - Process for the preparation of herbal extract of cassia tora leaves for treating anxiety disorders - Google Patents [patents.google.com]

- 5. This compound-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. New antihepatotoxic naphtho-pyrone glycosides from the seeds of Cassia tora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 9. Genome-Wide Mining of the Tandem Duplicated Type III Polyketide Synthases and Their Expression, Structure Analysis of Senna tora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Naphthopyrone glucosides from the seeds of Cassia tora with inhibitory activity on advanced glycation end products (AGEs) formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Torachrysone Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torachrysone and its derivatives, particularly this compound-8-O-β-D-glucoside, are naturally occurring phenolic compounds that have garnered significant interest in the scientific community. Possessing a range of biological activities, these molecules present promising scaffolds for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives and analogues, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. Quantitative data from published studies are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of their cellular effects.

Introduction

This compound is a naphthalene derivative isolated from various plant species, including Cassia torosa and Polygonum multiflorum. The glycosylated forms, such as this compound-8-O-β-D-glucoside, are often the most studied. These compounds have demonstrated a variety of biological effects, most notably anti-inflammatory, antioxidant, and enzyme inhibitory activities. This guide will delve into the specifics of these activities, providing researchers with a consolidated resource for advancing the study of this promising class of molecules.

Biological Activities and Quantitative Data

The primary biological activities attributed to this compound derivatives include α-glucosidase inhibition, anti-inflammatory effects, and aldose reductase inhibition. While extensive comparative data for a wide range of synthetic analogues is limited in the current literature, the following tables summarize the available quantitative data for this compound-8-O-β-D-glucoside and related compounds.

Table 1: α-Glucosidase Inhibitory Activity

| Compound | IC50 (µM) | Source Organism/Cell Line | Reference |

| Emodin | 4.12 | Polygonum multiflorum | [1] |

| Aloe-emodin | - | Polygonum multiflorum | [1] |

| Physcion | - | Polygonum multiflorum | [1] |

| Rhein | 5.68 | Polygonum multiflorum | [1] |

Note: While this compound-8-O-β-D-glucoside is reported to have α-glucosidase inhibitory activity, specific IC50 values were not found in the reviewed literature. The table includes data for structurally related anthraquinones for comparative purposes.

Table 2: Anti-inflammatory and Related Activities

| Activity | Compound | Assay System | Endpoint | Quantitative Data | Reference |

| Aldose Reductase Inhibition | This compound-8-O-β-D-glucoside | Enzyme Activity Assay | Inhibition of Aldose Reductase | Effective Inhibitor (Specific IC50 not provided) | [2] |

| Anti-inflammatory | This compound-8-O-β-D-glucoside | LPS-stimulated RAW 264.7 macrophages | Inhibition of M1 polarization | Significant inhibition | [3] |

| FAK Phosphorylation Inhibition | This compound-8-O-β-D-glucoside | LPS-stimulated RAW 264.7 macrophages | Inhibition of Tyr-phosphorylation of FAK | Significant inhibition | [3] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways. The primary mechanisms elucidated to date involve the inhibition of aldose reductase and the modulation of inflammatory pathways involving Focal Adhesion Kinase (FAK) and NF-κB.

Aldose Reductase Inhibition and NRF2 Pathway Activation

This compound-8-O-β-D-glucoside has been identified as an effective inhibitor of aldose reductase (AR), an enzyme implicated in diabetic complications.[2] By inhibiting AR, it mitigates the harmful effects of reactive aldehydes. Furthermore, it upregulates the mRNA levels of antioxidant factors downstream of NRF2, particularly glutathione S-transferase (GST), which aids in the detoxification of reactive aldehydes like 4-hydroxynonenal (4-HNE).[2]

References

Torachrysone-8-O-β-D-glucoside: A Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torachrysone-8-O-β-D-glucoside, a naturally occurring anthraquinone derivative, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of its known effects, including its α-glucosidase inhibitory, anti-inflammatory, and cytotoxic properties. Detailed experimental methodologies are presented alongside quantitative data to facilitate further research and development. Furthermore, key signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its mechanisms of action.

Introduction

This compound-8-O-β-D-glucoside is a phenolic glycoside that can be isolated from various medicinal plants, including the root of Polygonum multiflorum and the seeds of Senna tora.[1][2] Structurally, it is characterized by a this compound core linked to a β-D-glucopyranoside moiety. Its chemical formula is C₂₀H₂₄O₉, with a molecular weight of 408.40 g/mol . This compound has demonstrated a range of biological activities that suggest its potential as a therapeutic agent in several disease contexts. This guide will delve into the technical details of its primary biological effects.

Biological Activities

α-Glucosidase Inhibitory Activity

Table 1: α-Glucosidase Inhibitory Activity of Compounds from Polygonum multiflorum

| Compound/Extract | IC50 Value |

| Polygonum multiflorum extract | 0.0032 mg/mL (for 50% inhibition) |

| Emodin | 4.12 μM |

| Aloe-emodin | Not specified |

| Physcion | Not specified |

| Rhein | 5.68 μM |

Anti-inflammatory Activity

This compound-8-O-β-D-glucoside exhibits notable anti-inflammatory effects, primarily through the modulation of macrophage function and the inhibition of aldose reductase.

The compound has been shown to significantly inhibit the Tyr-phosphorylation of focal adhesion kinase (FAK), a key regulator of cellular morphology and adhesion.[3] This inhibition restrains the lipopolysaccharide (LPS)-induced transformation of macrophages into the pro-inflammatory M1 phenotype and reduces their adhesion.[3] By inhibiting FAK phosphorylation, this compound-8-O-β-D-glucoside also blocks the binding between phospho-FAK and pyruvate kinase (PK), leading to reduced PK activity and limiting the high glycolytic rate characteristic of M1 macrophages.[3] Furthermore, it ameliorates defects in the TCA cycle in M1-polarized macrophages by increasing succinate dehydrogenase activity.[3] The compound also enhances the expression of M2 polarization markers and inhibits the nuclear translocation of NF-κB p65, thereby decreasing the release of M1-associated inflammatory factors.

This compound-8-O-β-D-glucoside acts as an effective inhibitor of aldose reductase (AR), an enzyme implicated in inflammatory pathways.[4] AR catalyzes the reduction of lipid peroxidation-derived aldehydes, such as 4-hydroxynonenal (4-HNE), which are involved in inflammatory signaling. By inhibiting AR, the compound blocks the conversion of glutathione-4-hydroxynonenal (GS-HNE) to glutathionyl-1,4-dihydroxynonene (GS-DHN), a step that can lead to the formation of protein adducts and cellular damage.[4] This inhibition of AR contributes to its anti-inflammatory effects by mitigating the harmful effects of reactive aldehydes.[4]

Cytotoxic Activity

This compound-8-O-β-D-glucoside has demonstrated cytotoxic effects against several human cancer cell lines. This suggests its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound-8-O-β-D-glucoside against Human Cancer Cell Lines

| Cell Line | IC50 (μM) |

| SK-LU-1 (Lung adenocarcinoma) | 74.73 |

| HepG2 (Hepatocellular carcinoma) | 71.67 |

| MCF-7 (Breast adenocarcinoma) | 65.10 |

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay (Maltose Substrate)

This assay is based on a method developed for determining the α-glucosidase inhibitory activities of natural compounds.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

Maltose (substrate)

-

Phosphate buffer (pH 6.8)

-

Test compound (this compound-8-O-β-D-glucoside)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and acarbose in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 μL of phosphate buffer, 10 μL of the test compound solution at various concentrations, and 20 μL of α-glucosidase solution (0.5 U/mL).

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 μL of maltose solution (2 mM).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 50 μL of 0.1 M Na₂CO₃.

-

The amount of glucose produced is determined using a glucose oxidase-peroxidase assay, measuring the absorbance at a specific wavelength (e.g., 505 nm).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Aldose Reductase Activity Assay

This spectrophotometric assay measures the decrease in NADPH absorbance to determine AR activity.

Materials:

-

Aldose reductase enzyme (from rat lens or recombinant)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (pH 6.2)

-

Test compound (this compound-8-O-β-D-glucoside)

-

Quercetin (positive control)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the reaction mixture containing phosphate buffer, NADPH (0.1 mM), and the test compound at various concentrations.

-

Add the aldose reductase enzyme solution to the reaction mixture.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde (10 mM).

-

Monitor the decrease in absorbance at 340 nm for 5 minutes at 37°C.

-

The enzyme activity is calculated from the rate of NADPH oxidation.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., SK-LU-1, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound-8-O-β-D-glucoside)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48 hours.

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined.

Western Blot for FAK Phosphorylation

This method is used to detect the phosphorylation status of FAK in cells.

Materials:

-

RAW 264.7 macrophages

-

LPS

-

Test compound (this compound-8-O-β-D-glucoside)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-FAK (Tyr397), anti-total FAK)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture RAW 264.7 cells and treat them with the test compound for a specified time, followed by stimulation with LPS.

-

Lyse the cells with lysis buffer and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL detection system.

-

Quantify the band intensities to determine the relative levels of phosphorylated FAK.

Signaling Pathways

The biological activities of this compound-8-O-β-D-glucoside are mediated through its interaction with specific signaling pathways.

Caption: FAK Signaling Pathway in Macrophages.

Caption: Aldose Reductase Inflammatory Pathway.

Conclusion

This compound-8-O-β-D-glucoside is a multifaceted natural compound with promising therapeutic potential. Its ability to inhibit α-glucosidase, suppress inflammatory responses through the modulation of macrophage function and aldose reductase activity, and exhibit cytotoxicity against cancer cells highlights its significance for further investigation. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic utility of this compound. Further studies are warranted to elucidate the precise molecular interactions and to optimize its potential clinical applications.

References

- 1. This compound-8-O-b-D-glucoside | Antifection | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anti-inflammation of this compound-8-O-β-ᴅ-glucoside by hurdling over morphological changes of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ethnobotanical Landscape and Pharmacological Potential of Torachrysone-Containing Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torachrysone and its derivatives, naturally occurring naphthoquinones, are found in a variety of medicinal plants traditionally used across different cultures for a range of ailments. This technical guide provides an in-depth analysis of the ethnobotanical applications of these plants, alongside a detailed examination of the pharmacological properties of this compound. The guide focuses on the anti-inflammatory and anti-diabetic potential of this compound-8-O-β-D-glucoside, providing a comprehensive overview of the underlying signaling pathways and detailed experimental protocols for its investigation. This document aims to serve as a foundational resource for researchers and professionals in the field of natural product-based drug discovery and development.

Ethnobotanical Uses of Plants Containing this compound and its Derivatives

This compound and its glycosidic forms have been identified in several plant species with a rich history in traditional medicine. The primary plant sources include Polygonum multiflorum, Rumex nepalensis, Rumex hastatus, and Cassia tora. The traditional uses of these plants, often for conditions related to inflammation, metabolic disorders, and skin ailments, provide a valuable starting point for modern pharmacological investigation.

Data Presentation of Ethnobotanical Uses

The following tables summarize the traditional uses of plants known to contain this compound and its derivatives.

Table 1: Ethnobotanical Uses of Polygonum multiflorum (He Shou Wu)

| Plant Part Used | Traditional Use | Preparation Method |

| Root | Hair-blacking, anti-aging, liver and kidney tonic[1][2][3] | Decoction, powder, or infusion[1] |

| Root | Insomnia, neurasthenia[1] | Internal consumption of decoction or extract[1] |

| Root | Swollen lymph glands, high cholesterol[3] | Internal consumption of decoction or extract[3] |

| Stem | Insomnia, neurasthenia[1] | Internal consumption of decoction or extract[1] |

| Stem | Ringworm[1] | External application[1] |

Table 2: Ethnobotanical Uses of Rumex nepalensis (Nepal Dock)

| Plant Part Used | Traditional Use | Preparation Method |

| Root | Purgative, analgesic[4] | Decoction or extract taken orally[4][5] |

| Root | Skin blemishes, syphilitic ulcers[4] | Aqueous extract used as a wash[4] |

| Leaves | Colic, migraines[4] | Leaf extract[4] |

| Leaves | Wounds[4] | Crushed leaves applied topically[4] |

| Leaves and Root | Diarrhea, dysentery[4] | Preparation of the root is applied to swollen gums[4] |

Table 3: Ethnobotanical Uses of Rumex hastatus (Khatimal)

| Plant Part Used | Traditional Use | Preparation Method |

| Whole Plant | Laxative, tonic, diuretic[6][7][8] | Not specified |

| Whole Plant | Rheumatism, skin diseases, piles[6][8] | Not specified |

| Whole Plant | Asthma, cough, jaundice, headache, diarrhea, dysentery, fever[6][8] | Not specified |

Table 4: Ethnobotanical Uses of Cassia tora (Jue Ming Zi)

| Plant Part Used | Traditional Use | Preparation Method |

| Seeds | Improve eyesight, relieve constipation[9][10] | Decoction or extract taken orally[10] |

| Seeds | Skin diseases (ringworm, itch, psoriasis)[9][10] | Not specified |

| Leaves | Childhood teething, fever, constipation[9] | Weak decoction[9] |

| Root | Ringworm, snakebite[9] | Paste of the ground, dried root[9] |

Pharmacological Activities of this compound

Scientific studies have begun to validate the traditional uses of this compound-containing plants, with a significant focus on the biological activities of this compound-8-O-β-D-glucoside.

Anti-inflammatory Activity

This compound-8-O-β-D-glucoside has demonstrated notable anti-inflammatory effects. One of its primary mechanisms of action involves the inhibition of aldose reductase, an enzyme implicated in inflammatory processes. By inhibiting aldose reductase, this compound-8-O-β-D-glucoside mitigates the harmful effects of reactive aldehydes produced during lipid peroxidation[11][12]. This inhibition, in turn, suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation[13].

Furthermore, this compound-8-O-β-D-glucoside has been shown to inhibit the tyrosine phosphorylation of Focal Adhesion Kinase (FAK), a crucial regulator of macrophage morphology and adhesion during inflammation. This action restrains the transformation of macrophages into the pro-inflammatory M1 phenotype and reduces their adhesion[14]. The inhibition of FAK phosphorylation also leads to the suppression of the nuclear translocation of NF-κB p65, further contributing to the anti-inflammatory effect[14].

Alpha-Glucosidase Inhibitory Activity

This compound-8-O-β-D-glucoside exhibits α-glucosidase inhibitory activity, suggesting its potential for managing type 2 diabetes[15]. By inhibiting α-glucosidase, the breakdown of carbohydrates in the small intestine is delayed, leading to a slower and lower rise in postprandial blood glucose levels.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is a general guideline for assessing the anti-inflammatory activity of this compound or its derivatives in a macrophage cell line.

3.1.1. Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 96-well plates at a density of 5 × 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound-8-O-β-D-glucoside for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response[16].

3.1.2. Nitric Oxide (NO) Production Assay:

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with an equal volume of Griess reagent in a 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve[16].

3.1.3. Cytokine Measurement (TNF-α, IL-6):

-

Collect the cell culture supernatant after the 24-hour incubation.

-

Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

3.1.4. Western Blot Analysis for FAK and NF-κB Pathway Proteins:

-

After treatment, lyse the cells and collect the protein extracts.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-FAK, FAK, phospho-IκBα, IκBα, phospho-p65, and p65.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

In Vitro Alpha-Glucosidase Inhibition Assay

This protocol outlines a general method for determining the α-glucosidase inhibitory activity of this compound.

3.2.1. Assay Procedure:

-

Prepare a reaction mixture containing 20 µL of various concentrations of this compound-8-O-β-D-glucoside, 20 µL of α-glucosidase enzyme solution (from Saccharomyces cerevisiae), and 120 µL of phosphate buffer (pH 6.8) in a 96-well plate.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution as the substrate.

-

Incubate the mixture at 37°C for 20 minutes[17].

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader[17].

-

Acarbose can be used as a positive control.

3.2.2. Calculation of Inhibition: The percentage of inhibition can be calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound-8-O-β-D-glucoside and a general workflow for its analysis.

Caption: Anti-inflammatory signaling pathways modulated by this compound-8-O-β-D-glucoside.

Caption: General experimental workflow for the study of this compound.

Conclusion

The ethnobotanical uses of plants containing this compound provide a strong rationale for their scientific investigation. This compound-8-O-β-D-glucoside, a key constituent, has emerged as a promising natural compound with potent anti-inflammatory and anti-diabetic properties. Its multifaceted mechanism of action, involving the inhibition of aldose reductase and the modulation of the FAK and NF-κB signaling pathways, makes it a compelling candidate for further drug development. This technical guide consolidates the current knowledge on this compound, offering a valuable resource to guide future research and development efforts in harnessing the therapeutic potential of this natural product. Further studies are warranted to explore the full spectrum of its pharmacological activities, optimize its therapeutic efficacy, and ensure its safety for clinical applications.

References

- 1. Traditional usages, botany, phytochemistry, pharmacology and toxicology of Polygonum multiflorum Thunb.: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Traditional usages, botany, phytochemistry, pharmacology and toxicology of Polygonum multiflorum Thunb.: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phytomorphology.com [phytomorphology.com]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. altrafine.com [altrafine.com]

- 10. thescipub.com [thescipub.com]

- 11. This compound-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aldose Reductase Inhibition Suppresses Oxidative Stress-Induced Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aldose reductase inhibition suppresses airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammation of this compound-8-O-β-ᴅ-glucoside by hurdling over morphological changes of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound-8-O-b-D-glucoside | Antifection | TargetMol [targetmol.com]

- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro α-glucosidase inhibitory assay [protocols.io]

Torachrysone: A Technical Guide for Researchers

For immediate reference, the CAS Number for Torachrysone is 22649-04-3.

This technical guide provides an in-depth overview of this compound and its biologically significant derivative, this compound 8-O-glucoside, tailored for researchers, scientists, and professionals in drug development. This document compiles essential chemical data, explores its biological activities with a focus on relevant signaling pathways, and outlines key experimental methodologies.

Chemical and Physical Data

This compound and its 8-O-glucoside derivative are naturally occurring compounds with distinct physicochemical properties. The following tables summarize their key chemical data for ease of comparison.

This compound

| Property | Data |

| CAS Number | 22649-04-3 |

| Molecular Formula | C₁₄H₁₄O₄ |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | 1-(1,8-dihydroxy-6-methoxy-3-methylnaphthalen-2-yl)ethanone |

| Melting Point | 210-214 °C[1] |

| Appearance | Not specified |

| Solubility | Not specified |

This compound 8-O-glucoside

| Property | Data |

| CAS Number | 64032-49-1[2] |

| Molecular Formula | C₂₀H₂₄O₉[2] |

| Molecular Weight | 408.4 g/mol [2] |

| IUPAC Name | 1-[1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone[2] |

| Boiling Point | 676.9±55.0 °C (Predicted)[3] |

| Density | 1.454±0.06 g/cm³ (Predicted)[3] |

| Appearance | Yellow powder[3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][4] |

Biological Activity and Signaling Pathways

This compound and its derivatives, particularly this compound 8-O-glucoside, have demonstrated notable biological activities, primarily centered around their anti-inflammatory properties.

Anti-inflammatory Effects of this compound 8-O-glucoside

This compound 8-O-glucoside has been shown to exert significant anti-inflammatory effects through multiple mechanisms:

-

Inhibition of Aldose Reductase: This compound is an effective inhibitor of aldose reductase, an enzyme implicated in inflammatory processes and diabetic complications.[5] By inhibiting this enzyme, this compound 8-O-glucoside can mitigate the harmful effects of lipid peroxidation products.[5]

-

Modulation of Macrophage Polarization: this compound 8-O-glucoside can influence the phenotype of macrophages, key cells in the inflammatory response. It has been observed to curb the morphological and metabolic changes associated with the pro-inflammatory M1 macrophage phenotype. This is achieved, in part, by inhibiting the tyrosine phosphorylation of Focal Adhesion Kinase (FAK), a critical regulator of cellular morphology and signaling.

-

Inhibition of the NF-κB Signaling Pathway: The compound has been found to inhibit the nuclear translocation of NF-κB p65. The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the release of M1-associated inflammatory factors.

The following diagrams illustrate the key signaling pathways influenced by this compound 8-O-glucoside.

Experimental Protocols

Isolation of this compound from Cassia tora Seeds

While a definitive, universally standardized protocol is not available, the general procedure for isolating this compound and its derivatives from Cassia tora seeds involves the following steps. Researchers should optimize these steps based on their specific laboratory conditions and equipment.

1. Preparation of Plant Material:

-

Obtain dried seeds of Cassia tora.

-

Grind the seeds into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

The powdered seeds are typically subjected to solvent extraction. An initial extraction with a non-polar solvent like petroleum ether can be performed to defat the material.

-

Subsequent extraction is carried out with a more polar solvent. An ethyl acetate-soluble extract has been reported to contain various anthraquinones, including this compound derivatives. Methanolic extraction is also a common method. The extraction can be performed using techniques such as soxhlet extraction or maceration.

3. Fractionation and Purification:

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

This residue is then subjected to chromatographic techniques for separation and purification.

-

Column Chromatography: Silica gel column chromatography is a common first step. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative separation of anthraquinones from Cassia tora. A two-phase solvent system, such as n-hexane–ethyl acetate–methanol–water, is employed.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.

4. Compound Identification:

-

The purified compounds are identified and characterized using spectroscopic methods, including:

-

NMR (Nuclear Magnetic Resonance): ¹H NMR and ¹³C NMR are used to elucidate the structure of the isolated compounds.

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern.

-

UV-Vis Spectroscopy and IR Spectroscopy: To provide additional structural information.

-

Aldose Reductase Inhibition Assay

The following provides a general protocol for assessing the inhibitory activity of this compound 8-O-glucoside against aldose reductase.

1. Reagents and Materials:

-

Recombinant human or rat lens aldose reductase (RLAR).

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).

-

Substrate (e.g., DL-glyceraldehyde).

-

Phosphate buffer.

-

This compound 8-O-glucoside (dissolved in a suitable solvent like DMSO).

-

Positive control (e.g., Epalrestat).

-

96-well microplate reader.

2. Assay Procedure:

-

Prepare a reaction mixture in a 96-well plate containing phosphate buffer, NADPH, and the aldose reductase enzyme.

-

Add varying concentrations of this compound 8-O-glucoside to the wells. Include wells with a positive control and a vehicle control (solvent only).

-

Pre-incubate the mixture at a specified temperature (e.g., 37 °C) for a short period.

-

Initiate the reaction by adding the substrate (DL-glyceraldehyde).

-

Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This guide provides a foundational understanding of this compound and its 8-O-glucoside. Further research and optimization of the outlined protocols are encouraged for specific applications in drug discovery and development.

References

- 1. EP2411030A1 - Process for the preparation of herbal extract of cassia tora leaves for treating anxiety disorders - Google Patents [patents.google.com]

- 2. This compound 8-O-Glucoside | C20H24O9 | CID 11972479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound-8-O-b-D-glucoside | Antifection | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound-8-O-β-d-glucoside mediates anti-inflammatory effects by blocking aldose reductase-catalyzed metabolism of lipid peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Torachrysone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone is a naturally occurring naphthopyrone derivative found in various plant species, including the rhizomes of Rheum officinale and the seeds of Cassia tora. This compound and its glycosidic derivatives have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, biological activities, and the experimental methodologies used to elucidate its functions. The information is presented to support further research and drug development endeavors.

Physicochemical Properties

This compound and its derivatives are characterized by a core naphthopyrone structure. The molecular weight and formula vary depending on the glycosylation state of the molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Registry Number |

| This compound | C14H14O4 | 246.26 | 22649-04-3[1] |

| This compound 8-O-glucoside | C20H24O9 | 408.40 | 64032-49-1[][3] |

| This compound tetraglucoside | C38H54O24 | 894.82 | Not Available |

| This compound triglucoside | Not Available | 732.68 | Not Available |

Biological Activities and Signaling Pathways

This compound and its glycosides exhibit a range of biological activities, including anti-inflammatory, alpha-glucosidase inhibitory, antioxidant, and antimicrobial effects. The underlying mechanisms often involve the modulation of key signaling pathways.

Anti-inflammatory Activity of this compound 8-O-glucoside